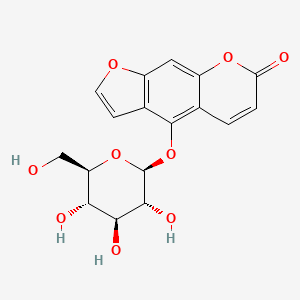

Bergaptol-O-glucopyranoside

Vue d'ensemble

Description

Bergaptol-O-glucopyranoside (BOG) is a naturally occurring compound found in the leaves and fruit of several plants, including the citrus species Bergamot, Citrus aurantium, and Citrus limon. It is a flavonoid glycoside, which is a type of compound that has both a sugar and a flavonoid component. BOG is known to have antioxidant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Propriétés pharmacologiques

Le Bergaptol a été étudié pour ses multiples bienfaits pour la santé, notamment ses effets anti-inflammatoires, antioxydants, anticancéreux, anti-ostéoporotiques, antimicrobiens et antilipémiques {svg_1}. Il peut inhiber les activités des cytochromes P450, en particulier CYP2C9 et CYP3A4, affectant le métabolisme et les concentrations de certains médicaments et toxines {svg_2}.

Études de toxicité

Contrairement à la plupart des furocoumarines, le bergaptol n'est pas phototoxique ou photomutagène, ce qui représente un avantage important en termes de sécurité {svg_3}. Cependant, la toxicité du Bergaptol-O-glucopyranoside n'a pas été clairement rapportée, et des études in vivo et cliniques supplémentaires sont nécessaires pour identifier des doses sûres et efficaces {svg_4}.

Interférence avec le métabolisme des médicaments

Le Bergaptol a été identifié comme un inhibiteur à base de mécanisme de CYP2C9, ce qui signifie qu'il peut provoquer une inhibition irréversible de cette enzyme {svg_5}. Cette interaction est cruciale à comprendre car elle peut conduire à des interactions significatives entre les médicaments et les fruits, en particulier avec le pamplemousse, qui est connu pour contenir du bergaptol {svg_6}.

Résistance aux médicaments chimiothérapeutiques

Le Bergaptol peut supprimer les transporteurs d'efflux de médicaments, tels que la P-glycoprotéine, ce qui est bénéfique pour surmonter la résistance aux médicaments chimiothérapeutiques {svg_7}. Cela pourrait potentiellement améliorer l'efficacité des traitements contre le cancer en empêchant les cellules cancéreuses d'expulser les médicaments.

Activité antimicrobienne

Le composé a montré un fort potentiel d'inhibition de la détection de quorum, qui est un système de stimuli et de réponse corrélé à la densité de population, conduisant à ses effets antimicrobiens {svg_8}. Cette application pourrait être particulièrement utile dans le développement de nouveaux antibiotiques ou agents antiseptiques.

Rétention plasmatique

Des études in vivo suggèrent que le bergaptol peut être retenu dans le plasma pendant des durées plus longues par rapport à d'autres coumarines {svg_9}. Cette propriété pourrait être avantageuse pour des effets thérapeutiques soutenus dans divers traitements.

Mécanisme D'action

Bergaptol-O-glucopyranoside is a naturally occurring furanocoumarin found in various plants, including citrus fruits. It has been reported to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Cytochrome P450 enzymes (CYP), specifically CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and toxins. By inhibiting these enzymes, this compound can affect the metabolism and concentrations of certain drugs and toxins .

Mode of Action

This compound interacts with its targets (CYP2C9 and CYP3A4) in a time-, concentration-, and NADPH-dependent manner, leading to irreversible inhibition of these enzymes . This interaction results in a mechanism-based inactivation of the enzymes, which can lead to permanent inhibition of their functions .

Biochemical Pathways

The inhibition of CYP2C9 and CYP3A4 by this compound affects various biochemical pathways. For instance, it can suppress the expression of COX-2 and iNOS genes and reduce cytokine formation via inhibiting JAK2, STAT3, and p65 pathways . This leads to anti-inflammatory effects. Additionally, it exhibits antioxidant properties by reducing several types of reactive oxygen species .

Pharmacokinetics

It has been reported that this compound can be retained in plasma for longer than other coumarins , which suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory, antioxidant, and anti-cancer effects . It can inhibit inflammatory responses, reduce reactive oxygen species, and has been shown to have anti-proliferative and anti-cancer properties .

Analyse Biochimique

Biochemical Properties

Bergaptol-O-glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme CYP2C9, where this compound acts as a mechanism-based inactivator. This interaction leads to the irreversible inhibition of CYP2C9, which is essential for the metabolism of various drugs . The compound’s ability to inhibit CYP2C9 highlights its potential impact on drug metabolism and its therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of CYP2C9, leading to the formation of a γ-ketoenal metabolite that inactivates the enzyme . This binding interaction results in the permanent inhibition of CYP2C9, affecting the enzyme’s function and the metabolism of its substrates.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. One of the primary pathways is its metabolism by CYP2C9, where it acts as a substrate and an inhibitor . This interaction affects the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the compound.

Propriétés

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O9/c18-6-11-13(20)14(21)15(22)17(25-11)26-16-7-1-2-12(19)24-10(7)5-9-8(16)3-4-23-9/h1-5,11,13-15,17-18,20-22H,6H2/t11-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAHFYWRHVOEBA-AQFIFQLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157149 | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131623-13-7 | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

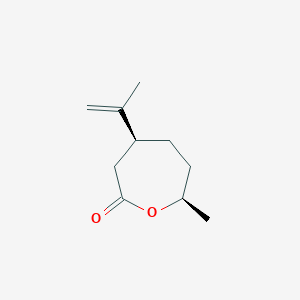

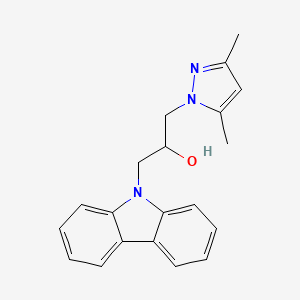

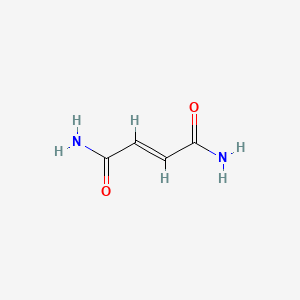

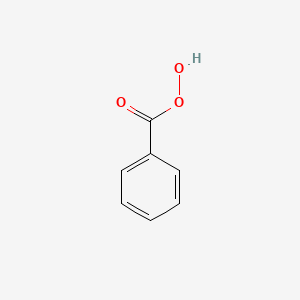

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

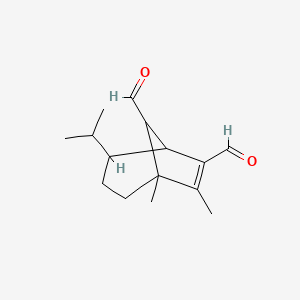

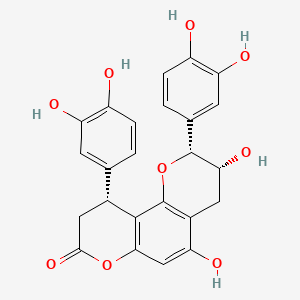

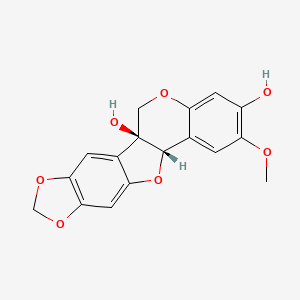

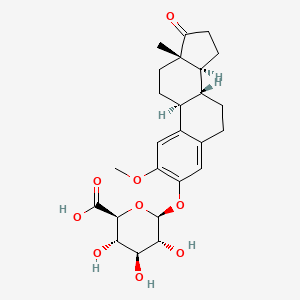

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid](/img/structure/B1208543.png)

![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B1208558.png)